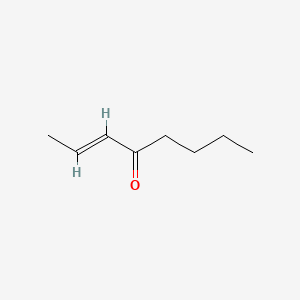

2-Octen-4-one

Vue d'ensemble

Description

2-Octen-4-one is an organic compound with the molecular formula C8H14O. It is a member of the enone family, characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound is known for its distinctive odor, often described as fruity or mushroom-like. It is used in various applications, including as a flavoring agent and in scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Octen-4-one can be synthesized through several methods. One common approach involves the aldol condensation of butanal (butyraldehyde) with acetone, followed by dehydration. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the desired enone.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of 2-octanol. This process involves the use of metal catalysts, such as copper or palladium, at elevated temperatures. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Des Réactions Chimiques

Reduction to 2-Octen-4-ol

2-Octen-4-one undergoes selective reduction to (E)-2-octen-4-ol using lithium aluminum hydride (LiAlH₄) under inert conditions:

Reaction:

Conditions:

This reaction proceeds via nucleophilic hydride attack at the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the allylic alcohol. The stereochemistry of the double bond (E-configuration) is preserved during reduction .

Ruthenium-Catalyzed Deaminative Coupling

This compound participates in regioselective Cα–Cβ bond cleavage when reacted with benzylamine derivatives under Ru catalysis, forming ketone products .

Mechanistic Pathway

-

β-Aminoimine Formation:

The enone undergoes conjugate addition with two equivalents of benzylamine, forming a β-aminoimine intermediate (5a ) . -

Ru-Catalyzed C–C Cleavage:

A Ru–H complex (e.g., Ru-catecholate 7 ) facilitates γ-C–H insertion, forming a ruthenacyclic intermediate (9 ). This step has a calculated energy barrier of . -

H/D Exchange:

Deuterium labeling studies using α,α-benzylamine-d₂ revealed reversible H/D exchange at the α-CH₂ groups of the product, mediated by imine-enamine tautomerization .

Key Data:

| Parameter | Value/Observation | Source |

|---|---|---|

| Hammett Value | (electron-donating groups accelerate reaction) | |

| Carbon KIE (C₆H₅CH₂) | ||

| Deuterium Retention | 55% on benzyl carbon; 18–21% on α-CH₂ |

Rate-Determining Step

Hammett studies and carbon kinetic isotope effects (KIE) confirmed that C–N bond cleavage is the turnover-limiting step in the Ru-catalyzed coupling reaction .

Reaction Profile (NMR Monitoring)

-

β-Aminoimine (5a): Reaches maximum concentration at 40 min.

-

Imine Intermediate (6a): Forms by 80 min, followed by gradual conversion to ketone product .

Theoretical Studies

DFT calculations (B3PW91/6-311+G(d,p)) on related enone systems suggest:

Applications De Recherche Scientifique

Applications Overview

| Field | Application |

|---|---|

| Flavor and Fragrance | Used as a flavoring agent in food products and as a fragrance component in perfumes. |

| Chemical Synthesis | Serves as an intermediate in organic synthesis for pharmaceuticals and agrochemicals. |

| Biological Research | Studied for its effects on biological systems and potential therapeutic applications. |

| Polymer Production | Contributes to the development of specialty polymers with enhanced properties. |

| Natural Insect Repellent | Explored for use in eco-friendly pest control solutions. |

Flavor and Fragrance Industry

2-Octen-4-one is recognized for its unique scent profile, reminiscent of ripe fruits like peaches and strawberries. It is commonly used in:

- Food Products: Enhances flavors in various food items, particularly dairy products like yogurt, where it contributes to mouthfeel and fruity sensations at concentrations of 2-5 ppm .

- Perfumes: Acts as a fragrance component that adds complexity to scent formulations .

Chemical Synthesis

In organic chemistry, this compound serves as a crucial building block for synthesizing more complex molecules. Its reactivity allows it to participate in:

- Oxidation Reactions: Can be oxidized to form carboxylic acids or ketones.

- Reduction Reactions: Typically yields 2-octanol.

- Substitution Reactions: Engages in nucleophilic substitution, allowing for the formation of various derivatives.

Biological Research

Research has shown that this compound may play significant roles in biological processes:

- Signaling Pathways: Investigated for its potential effects on cellular signaling mechanisms.

- Toxicological Studies: Evaluated for mutagenicity and clastogenicity through various assays, including the Ames test and micronucleus tests. While some studies indicated clastogenic effects under specific conditions, others concluded it was not mutagenic .

Polymer Production

The compound is utilized in developing specialty polymers that exhibit enhanced properties such as flexibility and durability. This application is particularly relevant in industries requiring advanced materials with specific performance characteristics .

Natural Insect Repellent

This compound has been explored as a natural insect repellent, providing an eco-friendly alternative to synthetic chemicals. Its effectiveness against certain pests makes it a candidate for further research in sustainable pest control solutions .

Case Studies

-

Flavor Enhancement in Dairy Products

- A study demonstrated the successful incorporation of this compound into yogurt formulations, enhancing flavor profiles while maintaining consumer acceptability.

- Toxicological Assessment

-

Polymer Development

- Research focused on integrating this compound into polymer matrices revealed improvements in material properties, suggesting its utility in creating high-performance materials for industrial applications.

Mécanisme D'action

The mechanism of action of 2-Octen-4-one involves its interaction with various molecular targets. The compound’s carbonyl group can form hydrogen bonds with proteins and enzymes, affecting their structure and function. Additionally, the double bond in the enone structure allows for conjugate addition reactions, which can modify biological molecules and pathways.

Comparaison Avec Des Composés Similaires

2-Octen-4-one can be compared with other similar enones, such as:

2-Nonen-4-one: Similar structure but with a longer carbon chain.

2-Hexen-4-one: Shorter carbon chain, different odor profile.

2-Octenal: Similar carbon chain length but with an aldehyde group instead of a ketone.

Uniqueness: this compound is unique due to its specific odor profile and its versatility in chemical reactions. Its balance of reactivity and stability makes it a valuable compound in various applications.

Activité Biologique

2-Octen-4-one, an organic compound classified as an enone, has garnered attention due to its unique biological properties and potential applications in various fields, including food science, flavoring, and possibly even therapeutic uses. This article presents a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

- Chemical Formula: C₈H₁₄O

- Molecular Weight: 126.20 g/mol

- CAS Number: 4643-27-0

- Appearance: Colorless to light orange liquid

- Boiling Point: 66 °C at 10 mmHg

- Flash Point: 58 °C

Biological Activity Overview

This compound is primarily recognized for its role in flavor and aroma profiles in various foods. It is detected in products such as nuts, cereals, and fruit preserves, contributing to their sensory characteristics. Its presence can serve as a potential biomarker for the consumption of these foods .

Flavor Profile

The compound exhibits a yeasty and vegetable-like flavor, making it valuable in the flavoring industry. It is utilized in low concentrations (typically around 1-5 ppm) in dairy products, beverages, and confectionery items to enhance taste without overpowering other ingredients .

Antimicrobial Activity

Recent studies have indicated that this compound possesses antimicrobial properties. Research conducted on various microbial strains demonstrated that the compound can inhibit the growth of certain bacteria and fungi, suggesting its potential use as a natural preservative in food products .

Case Study: Mosquito Larvae

An intriguing application of this compound was observed in entomological studies focusing on mosquito larvae. The compound was identified as having biological activity against mosquito larvae, potentially serving as a natural insecticide. This finding highlights its ecological relevance and potential for pest control applications .

Data Table: Biological Activities of this compound

The exact mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that its structural characteristics allow it to interact with microbial cell membranes or metabolic pathways, leading to inhibition of growth or activity.

Propriétés

IUPAC Name |

(E)-oct-2-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-3-5-7-8(9)6-4-2/h4,6H,3,5,7H2,1-2H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDLEUPBHMCPQV-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; fruity floral odour | |

| Record name | 2-Octen-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fats, Miscible at room temperature (in ethanol) | |

| Record name | 2-Octen-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.835-0.842 | |

| Record name | 2-Octen-4-one | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1061/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4643-27-0, 22286-99-3 | |

| Record name | 2-Octen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octen-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022286993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Octen-4-one | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oct-2-en-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.792 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-OCTEN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9NB51LMXT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.